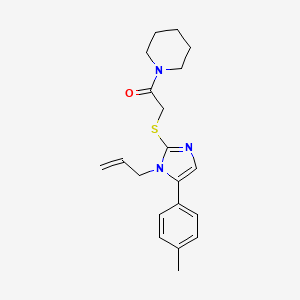

2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-[5-(4-methylphenyl)-1-prop-2-enylimidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3OS/c1-3-11-23-18(17-9-7-16(2)8-10-17)14-21-20(23)25-15-19(24)22-12-5-4-6-13-22/h3,7-10,14H,1,4-6,11-13,15H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOUVIYIUSFVBAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2CC=C)SCC(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a novel synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C21H24N4OS

- Molecular Weight : 376.51 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Imidazole Ring : Through the reaction of appropriate aldehydes and amines.

- Thioether Formation : Reaction with a thiol compound to introduce the thioether linkage.

- Acetamide Formation : Final reaction with an acetamide derivative under controlled conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer).

Table 1: IC50 Values Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 2.01 |

| This compound | HepG2 | 3.56 |

| Taxol (control) | MCF-7 | 7.80 |

| Taxol (control) | HepG2 | 4.44 |

The compound exhibited an IC50 value of 2.01 µM against MCF-7 cells, significantly lower than that of the standard drug Taxol, indicating its potent anticancer activity .

The mechanism through which this compound exerts its biological effects is primarily attributed to its ability to induce apoptosis in cancer cells. Flow cytometry analyses revealed that treatment with this compound resulted in a marked increase in both early and late apoptotic cells compared to untreated controls.

Figure 1: Apoptosis Induction in MCF-7 Cells

Apoptosis Graph

Case Studies

In a recent study focusing on the structure–activity relationship (SAR), several derivatives of imidazole were synthesized and tested for their anticancer properties. The results indicated that modifications in the p-tolyl group significantly influenced the biological activity, with certain analogs displaying enhanced potency against cancer cell lines.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and molecular differences between the target compound and related derivatives:

Notes:

- Core Heterocycle: The imidazole ring in the target compound is distinct from tetrazole (Analog 3) or benzimidazole derivatives (e.g., ), which may alter electronic properties and binding interactions.

- This could enhance interactions with hydrophobic pockets in biological targets.

- Linkage: The thioether in the target compound may improve metabolic stability compared to carbonyl or oxime linkages in analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.